

Validating Brain Target Engagement of JNJ-47965567: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231

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This guide provides a comprehensive comparison of **JNJ-47965567**, a centrally permeable P2X7 receptor antagonist, with other relevant compounds. It is intended for researchers, scientists, and drug development professionals interested in validating target engagement in the brain for therapeutic intervention in neuropsychiatric, neurodegenerative, and chronic pain disorders.^{[1][2][3]} This document summarizes key quantitative data, details experimental protocols for assessing target engagement, and visualizes the underlying signaling pathways and experimental workflows.

JNJ-47965567: A Potent and Selective P2X7 Antagonist

JNJ-47965567 is a high-affinity and selective antagonist for the P2X7 receptor, an ATP-gated ion channel implicated in various CNS pathologies.^{[2][3][4]} Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central P2X7 receptors in rodent models of disease.^{[1][4][5]}

Comparative Analysis of P2X7 Receptor Antagonists

The following tables provide a quantitative comparison of **JNJ-47965567** with other known P2X7 receptor antagonists.

Table 1: In Vitro Potency and Affinity of P2X7 Antagonists

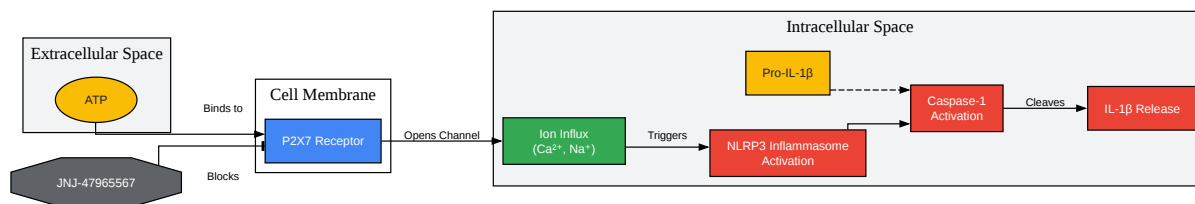
Compound	Human P2X7 Affinity (pKi)	Rat P2X7 Affinity (pKi)	Human Monocytes IL-1 β Release (pIC50)	Rat Microglia IL-1 β Release (pIC50)
JNJ-47965567	7.9 \pm 0.07[1][2]	8.7 \pm 0.07[1]	7.5 \pm 0.07[1][2]	7.1 \pm 0.1[1][2]
AZ-10606120	8.5 \pm 0.08[1]	8.0 \pm 0.08[1]	Not Reported	Not Reported
A-804598	8.0 \pm 0.04[1]	8.8 \pm 0.06[1]	Not Reported	Not Reported
A-438079	7.1 \pm 0.08[1]	6.7 \pm 0.1[1]	Not Reported	Not Reported
JNJ-55308942	High-affinity[6]	Not Reported	Potent inhibitor[6]	Potent inhibitor[6]

Table 2: In Vivo Brain Target Engagement of P2X7 Antagonists

Compound	Method	Brain EC50 / Occupancy	Functional Readout
JNJ-47965567	Ex vivo P2X7 receptor autoradiography	78 \pm 19 ng·mL ⁻¹ [1][2]	Blockade of Bz-ATP induced IL-1 β release in rat brain[1][2]
JNJ-55308942	Ex vivo P2X7 receptor autoradiography	ED50 of 0.07 mg/kg (oral)[6]	Blockade of Bz-ATP-induced brain IL-1 β release in conscious rats[6]

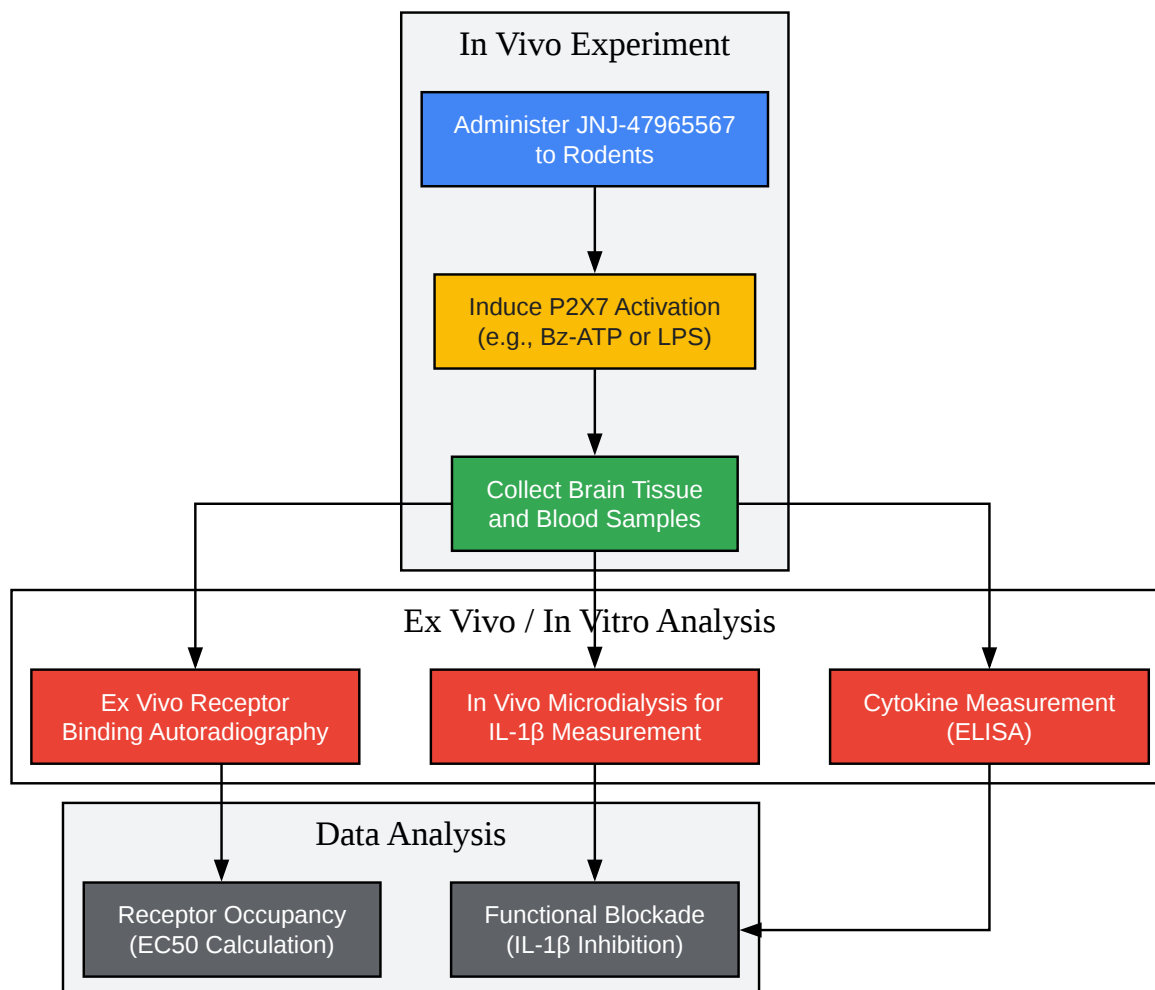
Signaling Pathway and Experimental Workflow

To understand the context of **JNJ-47965567**'s action, it is crucial to visualize the P2X7 signaling pathway and the experimental workflow used to validate its target engagement.



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Caption: P2X7 Receptor Signaling Pathway and Inhibition by **JNJ-47965567**.



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Caption: Experimental Workflow for Validating Brain Target Engagement.

Detailed Experimental Protocols

Ex Vivo P2X7 Receptor Binding Autoradiography

This method is used to determine the in vivo occupancy of P2X7 receptors by a compound after systemic administration.

- Animal Dosing: Male Sprague-Dawley rats are administered **JNJ-47965567** or vehicle via subcutaneous injection.

- **Tissue Collection:** At a designated time point post-dosing, animals are euthanized, and brains are rapidly removed and frozen.
- **Cryosectioning:** Coronal brain sections (20 μ m) are cut using a cryostat and mounted on slides.
- **Radioligand Incubation:** Sections are incubated with a specific P2X7 receptor radioligand (e.g., [3 H]A-804598). Non-specific binding is determined in the presence of a saturating concentration of a non-labeled P2X7 antagonist.
- **Washing and Drying:** Slides are washed in buffer to remove unbound radioligand and then dried.
- **Imaging:** Slides are exposed to a phosphor imaging screen or film.
- **Data Analysis:** The density of the signal is quantified using image analysis software. Receptor occupancy is calculated by comparing the specific binding in drug-treated animals to that in vehicle-treated animals. The brain concentration of the compound that produces 50% receptor occupancy (EC50) is then determined.[\[1\]](#)

In Vivo Blockade of Bz-ATP Induced IL-1 β Release

This functional assay assesses the ability of a compound to block P2X7 receptor-mediated cytokine release in the brain.

- **Animal Preparation and Dosing:** Rats are surgically implanted with a microdialysis probe in a specific brain region (e.g., hippocampus). Animals are dosed with **JNJ-47965567** or vehicle.
- **Microdialysis:** After a baseline collection period, the P2X7 receptor agonist Bz-ATP is perfused through the microdialysis probe to stimulate local IL-1 β release.
- **Sample Collection:** Dialysate samples are collected at regular intervals before, during, and after Bz-ATP stimulation.
- **IL-1 β Measurement:** The concentration of IL-1 β in the dialysate samples is measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

- Data Analysis: The increase in IL-1 β levels following Bz-ATP stimulation is compared between the drug-treated and vehicle-treated groups to determine the functional blockade of the P2X7 receptor.[1][2]

In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to evaluate the anti-inflammatory effects of P2X7 antagonists in the brain.

- Animal Model: Male Sprague-Dawley rats are used.
- Induction of Neuroinflammation: Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
- Antagonist Administration: **JNJ-47965567** or vehicle is administered (e.g., subcutaneously) at a specified time relative to the LPS challenge (e.g., 1 hour prior).
- Assessment of Neuroinflammation:
 - Cytokine Measurement: At a designated time post-LPS injection (e.g., 4 hours), animals are euthanized, and brain tissue is collected. Levels of pro-inflammatory cytokines such as IL-1 β and TNF- α are measured using ELISA or qRT-PCR.
 - Microglial Activation: Brain sections are prepared for immunohistochemical analysis using antibodies against microglial markers like Iba1 to assess changes in microglial morphology and density.
- Data Analysis: The efficacy of the P2X7 antagonist is determined by comparing the levels of inflammatory markers and the extent of microglial activation in the drug-treated group to the vehicle-treated LPS group.[7]

Conclusion

JNJ-47965567 is a potent and centrally permeable P2X7 receptor antagonist that effectively engages its target in the brain. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to validate the target engagement of

JNJ-47965567 and other P2X7 antagonists. This information is critical for the preclinical development of novel therapeutics targeting neuroinflammation in CNS disorders.

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